
Ergoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ergoline is an this compound alkaloid, a diamine, an indole alkaloid fundamental parent and an indole alkaloid.
A series of structurally-related alkaloids that contain the this compound backbone structure.
Applications De Recherche Scientifique
Fungal Association and Alkaloid Production
Ergoline alkaloids, such as those found in ergot, are produced by both fungi and plants, specifically in the Clavicipitaceae and Convolvulaceae families. Research has revealed that dicotyledonous plants in the Convolvulaceae family, like Ipomoea asarifolia and Turbina corymbosa, form symbiotic relationships with this compound alkaloid-producing fungi from the newly established genus Periglandula within the Clavicipitaceae. This association is likely mutualistic, indicating a significant interplay between fungi and plants in alkaloid production and distribution (Steiner & Leistner, 2012).
Ergot Alkaloids in Medical Applications
Ergot alkaloids, derived from this compound, have a long history as medicinal agents. They are notable for their structural similarity to neurotransmitters like noradrenaline, dopamine, and serotonin, offering a broad spectrum of potential applications in medicine. The biotechnology of ergot alkaloids involves parasitic and submerse production processes, and recent advancements in molecular genetics have opened new avenues for drug design and production (Tudzynski, Correia, & Keller, 2001).
This compound Alkaloids in Convolvulaceae
Studies have also focused on the molecular characterization of seed-transmitted clavicipitaceous fungi in dicotyledonous plants (Convolvulaceae), which produce this compound alkaloids. This research contributes to understanding the evolutionary and biosynthetic origins of these alkaloids in plants, suggesting a unique biological interaction between plant species and fungal symbionts (Steiner et al., 2006).
Biosynthetic Pathways
The biosynthetic pathways of ergot alkaloids have been extensively studied, shedding light on the formation of the this compound ring system, which is common to all ergot alkaloids. This research has profound implications for the development of pharmaceutical drugs and their precursors, highlighting the importance of understanding natural product biosynthesis (Gerhards, Neubauer, Tudzynski, & Li, 2014).
Propriétés
Numéro CAS |
478-88-6 |
|---|---|
Formule moléculaire |
C14H16N2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
(6aR,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline |
InChI |
InChI=1S/C14H16N2/c1-3-11-10-4-2-6-15-13(10)7-9-8-16-12(5-1)14(9)11/h1,3,5,8,10,13,15-16H,2,4,6-7H2/t10-,13-/m1/s1 |
Clé InChI |
RHGUXDUPXYFCTE-ZWNOBZJWSA-N |
SMILES isomérique |
C1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)NC1 |
SMILES |
C1CC2C(CC3=CNC4=CC=CC2=C34)NC1 |
SMILES canonique |
C1CC2C(CC3=CNC4=CC=CC2=C34)NC1 |
Synonymes |
Ergoline Ergolines |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



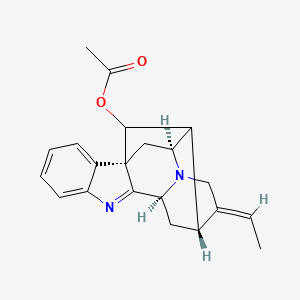
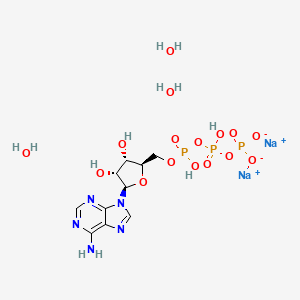
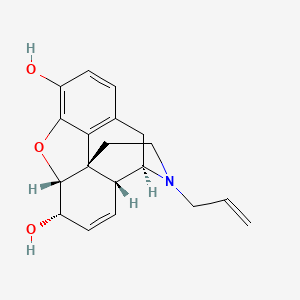
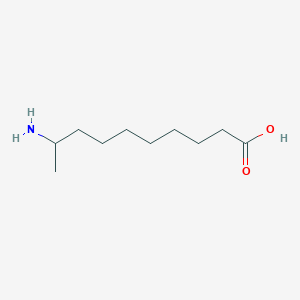
![3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1233526.png)
![4-[(3aR,4S,9bS)-8-[(4-methoxyphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B1233528.png)
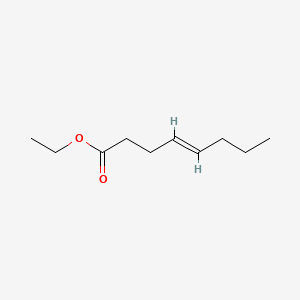


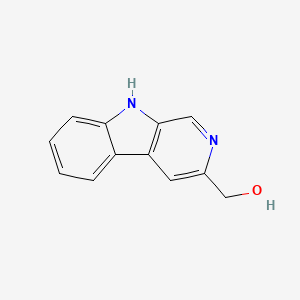
![(1E)-1-[(3-chlorophenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one](/img/structure/B1233538.png)

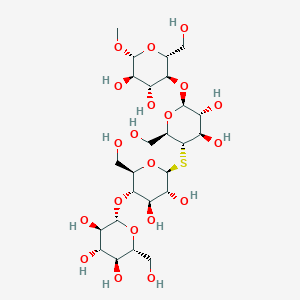
![3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1233544.png)